molecular formula C12H18N2O B2356447 [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine CAS No. 1393427-44-5

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine

Cat. No.: B2356447
CAS No.: 1393427-44-5
M. Wt: 206.289
InChI Key: UTWPPGRZOANATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine: is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . This compound features a pyridine ring attached to a tetrahydropyran ring, which is further connected to a methanamine group. It is primarily used in research and development settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine typically involves the reaction of pyridine-2-carbaldehyde with tetrahydropyran-4-ylmethanamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where functional groups on the pyridine or tetrahydropyran rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives of the pyridine or tetrahydropyran rings.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted derivatives with different functional groups attached to the rings.

Scientific Research Applications

Chemistry: In chemistry, [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities. It is used in the development of new pharmaceuticals and as a ligand in biochemical assays.

Medicine: Research into this compound includes its potential use in drug discovery and development. It is investigated for its interactions with biological targets and its potential therapeutic effects.

Industry: In industrial settings, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating novel compounds with specific properties .

Mechanism of Action

The mechanism of action of [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the methanamine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

    [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanoic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

Uniqueness: [4-(Pyridin-2-ylmethyl)oxan-4-yl]methanamine is unique due to the presence of both a pyridine ring and a tetrahydropyran ring connected to a methanamine group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

IUPAC Name

[4-(pyridin-2-ylmethyl)oxan-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-10-12(4-7-15-8-5-12)9-11-3-1-2-6-14-11/h1-3,6H,4-5,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPPGRZOANATB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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